

GC-MS protocol for 1-Ethyl-4-isopropylcyclohexane isomers

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Compound of Interest

Compound Name: **1-Ethyl-4-isopropylcyclohexane**

Cat. No.: **B14144892**

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An effective Gas Chromatography-Mass Spectrometry (GC-MS) protocol is crucial for the accurate identification and quantification of **1-Ethyl-4-isopropylcyclohexane** isomers. These isomers, possessing the same molecular weight but different spatial arrangements, often exhibit subtle variations in their physicochemical properties, necessitating a highly optimized analytical method for their separation and characterization. This document provides a detailed application note and protocol for researchers, scientists, and drug development professionals engaged in the analysis of these and similar alkylcyclohexane compounds.

Application Note

Introduction

1-Ethyl-4-isopropylcyclohexane (C₁₁H₂₂, Molecular Weight: 154.29 g/mol) is a substituted cyclohexane that exists as cis and trans stereoisomers.^{[1][2]} The analysis of these isomers is pertinent in various fields, including petroleum and fuel analysis, as well as in chemical synthesis where isomeric purity is critical. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating volatile and semi-volatile compounds like cyclohexane derivatives.^{[3][4]} The separation is achieved based on the differential partitioning of the isomers between a gaseous mobile phase and a stationary phase within the GC column. Subsequent detection by mass spectrometry provides both qualitative (structural) and quantitative information.^[5]

Principle of the Method

The methodology involves the separation of **1-Ethyl-4-isopropylcyclohexane** isomers on a non-polar or moderately polar capillary GC column.[6][7] Following separation, the eluted isomers are introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ions and their characteristic fragment ions are then detected, allowing for identification and quantification.[7][8]

Experimental Protocol

A detailed methodology for the GC-MS analysis of **1-Ethyl-4-isopropylcyclohexane** isomers is provided below.

1. Sample Preparation

For standard solutions or neat samples, a simple dilution in a volatile organic solvent is recommended.

- Solvent Selection: Use high-purity, volatile organic solvents such as hexane or dichloromethane.[5][9]
- Procedure:
 - Prepare a stock solution of **1-Ethyl-4-isopropylcyclohexane** isomer standard or sample in the chosen solvent.
 - Perform serial dilutions to create a series of calibration standards, typically in the range of 1-100 µg/mL.
 - For unknown samples, a starting dilution of 1:100 is recommended.[3]
 - Transfer the final solutions into 2 mL glass autosampler vials.[5][9]
 - If necessary, filter the sample to remove any particulates that could interfere with the analysis.[10]

2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: A standard GC system equipped with a mass spectrometer is suitable.

- Column: A capillary column with a non-polar or mid-polar stationary phase is recommended for resolving hydrocarbon isomers. A (5%-phenyl)-methylpolysiloxane column (e.g., DB-5 or equivalent) is a suitable choice.[7]
- Mass Spectrometer: A quadrupole or ion trap mass spectrometer is appropriate for this application.

GC Parameter	Recommended Setting
Column	(5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature	250 °C
Injection Mode	Split (e.g., 50:1) or Splitless for trace analysis
Injection Volume	1 µL
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Temperature Program	Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 min at 200 °C
MS Parameter	Recommended Setting
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Electron Energy	70 eV
Acquisition Mode	Full Scan (m/z 40-200) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis
Solvent Delay	3 min

3. Data Analysis

- Qualitative Analysis: Identify the peaks corresponding to the **1-Ethyl-4-isopropylcyclohexane** isomers based on their retention times and mass spectra. The mass spectrum should exhibit a molecular ion peak (M^+) at m/z 154. Key fragment ions are expected from the loss of ethyl (m/z 125), isopropyl (m/z 111), and other alkyl fragments.[8][11][12]
- Quantitative Analysis: Generate a calibration curve by plotting the peak area of a characteristic ion versus the concentration of the standards. Use this curve to determine the concentration of the isomers in unknown samples.

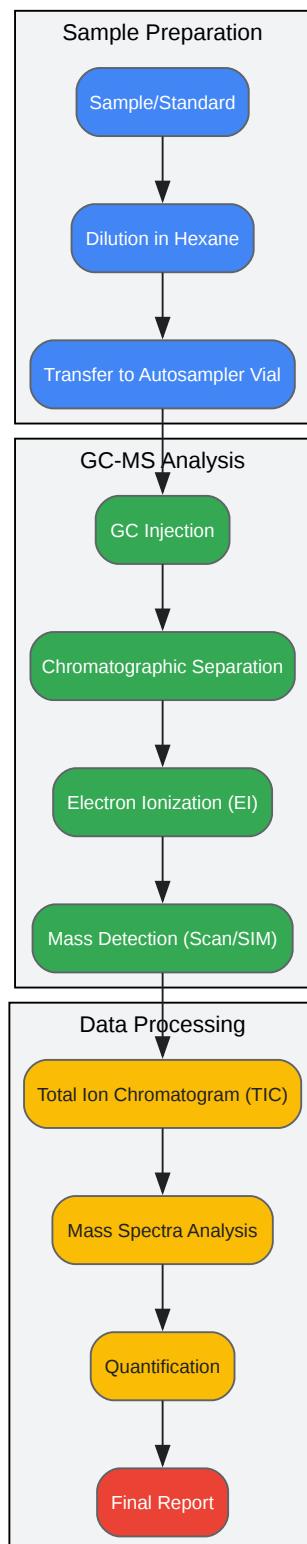
Data Presentation

Quantitative data for the isomers should be recorded in a structured table for clear comparison. The retention times and relative abundances of key ions should be determined experimentally using a reference standard.

Isomer	Retention Time (min)	Molecular Ion (m/z 154) Relative Abundance (%)	Fragment Ion 1 (m/z 125) Relative Abundance (%)	Fragment Ion 2 (m/z 111) Relative Abundance (%)	Other Key Fragments (m/z)
cis-1-Ethyl-4-isopropylcyclohexane	To be determined	To be determined	To be determined	To be determined	To be determined
trans-1-Ethyl-4-isopropylcyclohexane	To be determined	To be determined	To be determined	To be determined	To be determined

Visualization of Experimental Workflow

GC-MS Protocol for 1-Ethyl-4-isopropylcyclohexane Isomers

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Caption: Workflow for GC-MS analysis of **1-Ethyl-4-isopropylcyclohexane** isomers.

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